(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
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Overview
Description
(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with a unique structure that includes a boron atom within a dioxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of a suitable boronic acid or boronate ester with a dioxaborole precursor. The reaction conditions often require the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the boron atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides .
Scientific Research Applications
(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. For example, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells. The boron atom within the dioxaborole ring plays a crucial role in this process by facilitating the capture of neutrons .
Comparison with Similar Compounds
Similar Compounds
(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.
Boronic Acids: These compounds are widely used in organic synthesis and medicinal chemistry.
Boronate Esters: Known for their applications in materials science and as intermediates in chemical reactions
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H21BO2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
(6S)-4-ethyl-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C12H21BO2/c1-5-13-14-10-9-6-8(11(9,2)3)7-12(10,4)15-13/h8-10H,5-7H2,1-4H3/t8?,9?,10?,12-/m0/s1 |
InChI Key |
KBPJFKKHNPGHEP-YUFPBJEBSA-N |
Isomeric SMILES |
B1(OC2C3CC(C3(C)C)C[C@@]2(O1)C)CC |
Canonical SMILES |
B1(OC2C3CC(C3(C)C)CC2(O1)C)CC |
Origin of Product |
United States |
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